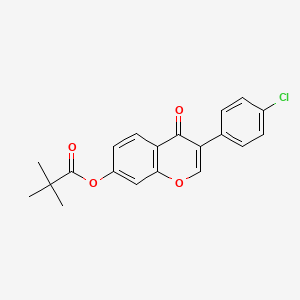

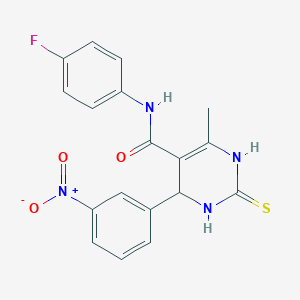

![molecular formula C15H15N5O2 B2492442 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide CAS No. 2034281-29-1](/img/structure/B2492442.png)

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazole-related compounds often involves reactions with various aromatic aldehydes, acetyl chloride, and hydrazine hydrate in ethanol, showcasing a methodological approach to achieve desired structures. This process is characterized by cyclization reactions and is supported by spectroscopic studies for structural characterization, as demonstrated in the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine (Panchal & Patel, 2011).

Molecular Structure Analysis

Structural elucidation is a critical step in understanding the chemical nature of compounds. Techniques such as 1H NMR and IR spectroscopy play a vital role in determining the molecular structure, as seen in the synthesis of various triazole and pyrazole derivatives (Panchal & Patel, 2011).

Chemical Reactions and Properties

The reactivity of triazole compounds with different chemicals reveals a versatile behavior in synthesizing a wide range of derivatives. This reactivity is exploited to create compounds with varied substituents, showcasing the chemical diversity achievable within this class of compounds (Panchal & Patel, 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide is involved in the synthesis of various heterocyclic compounds with potential biological activities. For instance, it can serve as a key intermediate in the synthesis of substituted pyrazoles, which have demonstrated antitumor and antimicrobial activities. These compounds have shown inhibition effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), comparable to those of 5-fluorouracil, a standard in cancer treatment. Additionally, some of these synthesized compounds exhibit significant antimicrobial activity against organisms like E. coli and P. aeruginosa, representing both Gram-negative bacteria, and S. aureus, a Gram-positive bacterium, as well as the yeast-like fungus C. albicans (Riyadh, 2011).

Chemical Synthesis and Derivatives

The compound also plays a crucial role in the synthesis of diverse chemical structures, including pyrazolo[5,1-c][1,2,4]triazine and [1,2,4]triazolo[4,3-b]pyridazin derivatives, which are explored for their anticancer and antimicrobial properties. These derivatives are synthesized through various chemical reactions involving active methylene compounds, demonstrating the versatility of this compound as a precursor in heterocyclic chemistry (Riyadh et al., 2013).

Antioxidant Activity

Further research into coordination complexes constructed from pyrazole-acetamide derivatives, including structures related to this compound, has revealed significant antioxidant activity. These complexes, involving Co(II) and Cu(II), demonstrate the potential for this class of compounds in oxidative stress-related therapeutic applications (Chkirate et al., 2019).

Herbicidal Applications

In addition to biomedical applications, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are structurally related to this compound, have shown excellent herbicidal activity against a broad spectrum of vegetation at low application rates. This highlights the potential of such compounds in agricultural settings to control unwanted vegetation while minimizing the required dosages, thereby potentially reducing environmental impact (Moran, 2003).

Eigenschaften

IUPAC Name |

2-(2-methylphenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-10-4-2-3-5-11(10)8-13(21)17-9-12-18-19-14-15(22)16-6-7-20(12)14/h2-7H,8-9H2,1H3,(H,16,22)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVHQFIEXNCWDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride](/img/structure/B2492359.png)

![{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene](/img/structure/B2492361.png)

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2492363.png)

![N-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]but-2-ynamide](/img/structure/B2492364.png)

![5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2492366.png)

![tert-butyl N-{2-cyclopropyl-2-[(2-fluoropyridin-4-yl)formamido]propyl}carbamate](/img/structure/B2492367.png)

![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2492373.png)

![N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2492377.png)